molecular formula C12H12ClNO3S B8366654 4-Chloro-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide

4-Chloro-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B8366654
M. Wt: 285.75 g/mol
InChI Key: QFYXLFYEARETHG-UHFFFAOYSA-N
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Patent
US07582629B2

Procedure details

DMF (25 mL) and oxalyl chloride (0.2 mL, 2.29 mmol) were added separately to a solution of 4-hydroxy-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide (0.5 g, 1.87 mmol) in DCM (25 mL) at 0° C. The reaction mixture was then heated at 50° C. for 4 h, water was added and the resulting mixture was extracted with EtOAc. The combined organic layers were washed with water, then brine and evaporated. The residue was purified by silica gel column chromatography using a 4:1 mixture of hexane and EtOAc as eluant to give the title compound (0.25 g, 46%) as a solid; 1H NMR (200 MHz, CDCl3): δ 8.10-7.94 (m, 2H), 7.61-7.50 (m, 3H), 4.50 (sep, 1H), 1.61 (s, 3H), 1.65 (s, 6H).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
4-hydroxy-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
CN(C=O)C.[C:6]([Cl:11])(=O)[C:7](Cl)=[O:8].OC1C(=O)[N:15]([CH:26]([CH3:28])[CH3:27])[S:16](=[O:25])(=[O:24])[C:17]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>C(Cl)Cl>[Cl:11][C:6]1[C:7](=[O:8])[N:15]([CH:26]([CH3:28])[CH3:27])[S:16](=[O:24])(=[O:25])[C:17]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
4-hydroxy-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide
Quantity
0.5 g
Type
reactant
Smiles
OC=1C(N(S(C1C1=CC=CC=C1)(=O)=O)C(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water
CUSTOM
Type
CUSTOM
Details
brine and evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
a 4:1 mixture of hexane and EtOAc as eluant

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(S(C1C1=CC=CC=C1)(=O)=O)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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